molecular formula C13H21NO B8822889 1-[3-(aminomethyl)pentan-3-yl]-3-methoxybenzene CAS No. 93309-48-9

1-[3-(aminomethyl)pentan-3-yl]-3-methoxybenzene

Cat. No.: B8822889
CAS No.: 93309-48-9
M. Wt: 207.31 g/mol
InChI Key: STOZLJYPHYOFCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-(aminomethyl)pentan-3-yl]-3-methoxybenzene involves several steps. One common method includes the alkylation of 3-methoxybenzeneethanamine with diethyl sulfate under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Beta,beta-Diethyl-3-methoxybenzeneethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Beta,beta-Diethyl-3-methoxybenzeneethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(aminomethyl)pentan-3-yl]-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Beta,beta-Diethyl-3-methoxybenzeneethanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-ethyl-2-(3-methoxyphenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-13(5-2,10-14)11-7-6-8-12(9-11)15-3/h6-9H,4-5,10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOZLJYPHYOFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281857
Record name β,β-Diethyl-3-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93309-48-9
Record name β,β-Diethyl-3-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93309-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Diethyl-3-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-(3-methoxyphenyl)butan-1-amine
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